4-amino-5,5-dimethyl-1H-imidazol-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5,5-dimethyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(2)3(6)7-4(9)8-5/h1-2H3,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDSJCOLCBXROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=O)N1)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 5,5 Dimethyl 1h Imidazol 2 One
Established Synthetic Routes to the 4-amino-5,5-dimethyl-1H-imidazol-2-one Core
Established methods for the synthesis of the this compound core primarily rely on cyclization reactions of acyclic precursors. These routes have been refined over time to improve yields and purity.
Precursor Selection and Starting Material Chemistry
The choice of starting materials is critical in determining the efficiency and outcome of the synthesis. Key precursors for the construction of the this compound ring system often include α-amino nitriles and related derivatives. One plausible precursor is α-aminoisobutyronitrile , which provides the 5,5-dimethyl substitution pattern.
Another important class of precursors includes derivatives of 2-amino-2-methylpropanal . These can be reacted with a source of the C2 and N1 atoms of the imidazole (B134444) ring, such as cyanamide (B42294) or guanidine (B92328) derivatives, to form the desired heterocyclic system.
Furthermore, the synthesis can commence from 5,5-dimethylhydantoin , which can be chemically modified to introduce the 4-amino group. This approach leverages a pre-existing heterocyclic core.
The general synthetic strategy often involves the condensation of a ketone or an aldehyde with a suitable amine and a cyanide source, followed by cyclization. For instance, the reaction of acetone (B3395972) with an amine and a cyanide source can lead to an α-amino nitrile, a key intermediate.
Reaction Conditions and Catalytic System Design for this compound Synthesis
The cyclization to form the imidazol-2-one ring is typically achieved under specific reaction conditions, often involving the use of catalysts. Base-catalyzed cyclization is a common approach. For instance, the intramolecular cyclization of a guanidino-2,2-dimethylacetonitrile derivative can be promoted by a suitable base to yield the target compound.
The choice of solvent, temperature, and catalyst is crucial. Common solvents include alcohols or polar aprotic solvents. The temperature can range from room temperature to elevated temperatures to facilitate the reaction.
While many traditional syntheses of related imidazolones rely on stoichiometric reagents, catalytic methods are increasingly being explored. These can include both metal-based and organocatalysts to improve efficiency and selectivity.
Optimization Strategies for Reaction Yields and Product Purity
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. This can involve a systematic study of various parameters as outlined in the table below.
| Parameter | Variation | Effect on Yield and Purity |
| Base | Stronger vs. Weaker Base | A stronger base may accelerate the reaction but can also lead to side products. A weaker base might require higher temperatures or longer reaction times. |
| Temperature | Lower vs. Higher Temperature | Higher temperatures can increase the reaction rate but may also promote decomposition or side reactions, impacting purity. |
| Solvent | Protic vs. Aprotic | The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and yield. |
| Catalyst Loading | Lower vs. Higher Loading | Optimizing the catalyst concentration is crucial to ensure efficient conversion without unnecessary cost or potential side reactions. |
| Reaction Time | Shorter vs. Longer Time | Monitoring the reaction progress is important to determine the optimal time for achieving maximum conversion while minimizing product degradation. |
Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography to remove any unreacted starting materials, intermediates, or byproducts.
Novel Approaches and Emerging Synthetic Strategies for this compound
Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of imidazole derivatives.
Chemo- and Regioselective Synthesis
Achieving high chemo- and regioselectivity is a key goal in modern organic synthesis. For the synthesis of this compound, this involves directing the reaction to form the desired constitutional isomer and avoiding unwanted side reactions.
One approach to enhance regioselectivity is the use of protecting groups to block reactive sites on the precursor molecules, followed by deprotection after the desired cyclization has occurred. Another strategy involves the use of highly specific catalysts that can differentiate between various reactive sites.
For example, in the cyclization of a precursor with multiple nucleophilic nitrogen atoms, a regioselective synthesis would favor the formation of the desired imidazol-2-one over other possible isomers.
Green Chemistry Principles and Sustainable Synthesis Methodologies
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.
The development of catalytic reactions is a cornerstone of green chemistry, as it reduces the amount of waste generated compared to stoichiometric reactions. The use of water as a solvent, where possible, is also a key aspect of sustainable synthesis. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption.
The table below summarizes some green chemistry approaches that could be applied to the synthesis of the target compound.
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. |
| Energy Efficiency | Employing methods like microwave heating to reduce reaction times and energy consumption. |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. |
| Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources. |
By integrating these principles, the synthesis of this compound can be made more environmentally benign and sustainable.
Flow Chemistry and Continuous Processing Techniques
The application of flow chemistry and continuous processing techniques to the synthesis of this compound has not been extensively documented in publicly available research. However, the broader field of heterocyclic synthesis is increasingly benefiting from the adoption of these methodologies. uc.ptnih.gov Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater scalability and reproducibility. sci-hub.se These benefits suggest that a flow-based synthesis for this compound is a highly viable and potentially superior alternative to conventional methods.
A hypothetical flow synthesis of this compound could be conceptualized based on established batch reactions for similar imidazolone (B8795221) structures. A plausible batch synthesis might involve the cyclization of a substituted guanidine or urea (B33335) precursor in the presence of a suitable reagent and solvent system. Translating this to a continuous process would involve pumping streams of the reactants through a heated and pressurized reactor coil.
The key advantages of such a flow process would be precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved purity profiles by minimizing the formation of byproducts, and safer handling of potentially exothermic reactions. sci-hub.seacs.org For instance, the synthesis of various substituted imidazoles has been successfully demonstrated in continuous flow microreactor systems, achieving high yields in significantly reduced reaction times compared to batch methods. acs.org
A potential continuous flow setup would consist of multiple pumps to introduce the starting materials and any necessary reagents into a mixing unit. The combined stream would then pass through a heated reactor coil, where the cyclization reaction would occur. The residence time in the reactor could be precisely controlled by adjusting the flow rate and the length of the coil. Downstream processing, such as in-line purification or solvent exchange, could also be integrated into the continuous flow system to streamline the entire manufacturing process.
The table below outlines a hypothetical set of parameters for the continuous flow synthesis of this compound, based on general principles observed in the flow synthesis of other heterocyclic compounds.
| Parameter | Hypothetical Condition | Rationale/Benefit |
|---|---|---|
| Reactants | Substituted guanidine precursor, cyclizing agent | Continuous, precise stoichiometric control |
| Solvent | High-boiling point organic solvent (e.g., DMSO, NMP) | Enables superheating for faster reaction rates acs.org |
| Reactor Type | Heated capillary or microreactor | Excellent heat and mass transfer acs.org |
| Temperature | 150-220 °C | Accelerated reaction kinetics, reduced reaction time mdpi.com |
| Pressure | 10-20 bar | Allows for superheating of solvents above their boiling points |
| Residence Time | 2-15 minutes | Significant reduction from typical batch reaction times acs.org |
| Throughput | Scalable by numbering-up reactors or longer operation | Facilitates both laboratory and industrial-scale production acs.org |
While specific, validated research on the flow synthesis of this compound is needed, the established successes in the continuous processing of other imidazoles and heterocyclic compounds strongly support its feasibility and potential benefits. acs.orgnih.gov Further research in this area could lead to a more efficient, safer, and scalable manufacturing process for this compound.
Reaction Mechanisms and Intrinsic Reactivity of 4 Amino 5,5 Dimethyl 1h Imidazol 2 One
Electrophilic and Nucleophilic Characteristics of 4-amino-5,5-dimethyl-1H-imidazol-2-one
The electronic nature of this compound is characterized by a nuanced distribution of electron density, rendering it susceptible to attack by both electrophiles and nucleophiles at different positions. The imidazole (B134444) ring itself is an electron-rich heterocyclic system.
Reactivity at the Imidazolone (B8795221) Ring Nitrogen Atoms
The imidazolone ring of this compound contains two nitrogen atoms with distinct reactivity profiles. The N-1 nitrogen, bearing a hydrogen atom, is part of an amide-like system and can be deprotonated by a suitable base to form an ambident anion. This anion can then undergo reaction with electrophiles, such as alkyl halides or acylating agents. The regioselectivity of such reactions would be influenced by steric hindrance from the adjacent 5,5-dimethyl groups and the electronic effects of the 4-amino group.
The N-3 nitrogen atom possesses a lone pair of electrons and can act as a nucleophilic center. Protonation or coordination to a Lewis acid at this site would activate the imidazolone ring towards nucleophilic attack. The relative basicity of the N-3 nitrogen is a key factor in its nucleophilicity.
Transformations Involving the 4-amino Group
The exocyclic 4-amino group is a primary nucleophilic center in the molecule. It can readily react with a variety of electrophiles. For instance, it can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Reaction with aldehydes and ketones would lead to the formation of Schiff bases or related condensation products.
Furthermore, the amino group can be subject to diazotization upon treatment with nitrous acid, yielding a diazonium salt. This intermediate could then undergo various subsequent transformations, such as Sandmeyer-type reactions, to introduce a range of substituents at the 4-position. The reactivity of the amino group is, however, modulated by its electronic communication with the imidazolone ring.
Reactions at the 5,5-dimethyl Substituents and Adjacent Carbon Centers
The 5,5-dimethyl groups are generally considered to be chemically inert. However, the adjacent C-5 carbon is a quaternary center and is not susceptible to reactions that require the presence of a proton. The primary reactivity in this region of the molecule is centered on the C-4 carbon, which is part of the enamine-like system created by the 4-amino group and the C-4=C-5 double bond within the canonical forms of the molecule. This position could be susceptible to attack by strong electrophiles.
Ring Transformations and Rearrangement Mechanisms of the Imidazolone Core
The stability of the imidazolone ring is significant, but under certain conditions, it can undergo transformations and rearrangements. These reactions often require forcing conditions or specific reagents to overcome the aromatic character of the heterocyclic core.
Investigation of Ring-Opening Reactions
Hydrolytic cleavage of the imidazolone ring can occur under either acidic or basic conditions, although it typically requires harsh conditions. Acid-catalyzed hydrolysis would likely involve protonation of the carbonyl oxygen or a ring nitrogen, followed by nucleophilic attack of water. This would lead to the opening of the ring to form a substituted urea (B33335) derivative. Basic hydrolysis would proceed via nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a similar ring-opened product. The presence of the 5,5-dimethyl groups may sterically hinder the approach of the nucleophile to the carbonyl group, potentially affecting the rate of hydrolysis.
Reductive ring cleavage is another possibility, for example, through the use of strong reducing agents like lithium aluminum hydride. This would likely reduce the amide functionality and could lead to the formation of a diamine derivative.
Potential for Ring Contraction and Expansion Pathways
While less common for the imidazolone system, ring contraction or expansion reactions could be envisaged under specific circumstances. Photochemical rearrangements have been observed in some imidazole derivatives, which could potentially lead to different heterocyclic systems. nih.gov For instance, irradiation could induce isomerization pathways.
Rearrangements involving the migration of substituents are also a possibility. For example, under certain conditions, a Dimroth-type rearrangement could potentially occur, involving the interchange of ring atoms with exocyclic substituents, although this is more commonly observed in other heterocyclic systems.
Table of Potential Reactions of this compound
| Reaction Type | Reagent/Conditions | Potential Product(s) | Notes |
| N-Alkylation | Base (e.g., NaH), Alkyl halide (R-X) | N-1 or N-3 alkylated product | Regioselectivity depends on conditions. |
| N-Acylation | Acyl chloride (RCOCl), Base | N-1 or N-3 acylated product | |
| Amino Group Acylation | Acyl chloride (RCOCl), Base | 4-Acylamino derivative | |
| Schiff Base Formation | Aldehyde/Ketone | 4-Imino derivative | |
| Diazotization | NaNO₂, HCl | 4-Diazonium salt | Intermediate for further transformations. |
| Acidic Hydrolysis | Strong acid (e.g., HCl), Heat | Ring-opened urea derivative | |
| Basic Hydrolysis | Strong base (e.g., NaOH), Heat | Ring-opened urea derivative |
Redox Chemistry of this compound
No experimental or theoretical data concerning the redox properties of this compound has been found in the public domain. Research on the electrochemical behavior, including oxidation and reduction potentials, electron transfer mechanisms, and the stability of any resulting radical species, has not been documented for this specific compound. While studies exist for other imidazole derivatives, such as 4,4-dimethyl-4H-imidazole 3-oxides which form persistent radicals upon oxidation, this information is not directly applicable to the title compound.
Mechanistic Studies of Catalytic Transformations Involving this compound
There is no available scientific literature detailing the use of this compound as a catalyst or a substrate in catalytic transformations. Therefore, mechanistic studies, including its role in catalytic cycles, the nature of active intermediates, and kinetic analyses, have not been performed or reported. General information on the catalytic applications of other imidazole-containing structures, for instance, their use as pronucleophiles in asymmetric catalysis or as precursors to N-heterocyclic carbenes, does not specifically address the reactivity of this compound.
Advanced Spectroscopic and Structural Elucidation of 4 Amino 5,5 Dimethyl 1h Imidazol 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
There is no specific, publicly available high-resolution NMR data for 4-amino-5,5-dimethyl-1H-imidazol-2-one. This includes a lack of information on its ¹H and ¹³C NMR spectra, which are fundamental for structural elucidation.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment
Without foundational 1D-NMR data, no multi-dimensional NMR studies such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been reported for this compound. These techniques are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.
Solid-State NMR for Polymorphic Characterization and Solid-State Structural Insights
No solid-state NMR (ssNMR) studies have been published for this compound. Such studies would be necessary to investigate its solid-state structure, identify potential polymorphs, and understand intermolecular interactions in the crystalline form.
X-ray Crystallography and Diffraction Studies
Detailed crystallographic data for this compound is currently unavailable.
Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment
There are no published powder X-ray diffraction (PXRD) patterns for this compound. PXRD is a key analytical method for identifying crystalline phases, assessing sample purity, and characterizing the bulk material.
High-Resolution Mass Spectrometry (HRMS) in Reaction Pathway Elucidation and Impurity Profiling
While predicted mass spectrometry data exists, there is a lack of publicly available experimental high-resolution mass spectrometry (HRMS) data for this compound. HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and is invaluable for elucidating reaction pathways and identifying trace impurities. A predicted collision cross section value for the [M+H]⁺ ion has been calculated, but experimental verification is absent.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of intermolecular interactions within this compound. The analysis of its vibrational spectra allows for the characterization of its unique structural features, including the lactam ring, the amino group, and the gem-dimethyl substituents. While specific experimental spectra for this exact compound are not widely published, the expected vibrational modes can be predicted based on the analysis of similar imidazole (B134444) derivatives and standard group frequencies. nepjol.infomdpi.comnih.gov
The key functional groups present in the molecule give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. The primary amino (-NH₂) group is expected to exhibit symmetric and asymmetric stretching vibrations, typically in the 3400-3200 cm⁻¹ region. The N-H bending (scissoring) mode is anticipated around 1650-1580 cm⁻¹. The secondary amine (N-H) within the imidazole ring is also expected to show a stretching vibration, often observed as a broader band due to its involvement in hydrogen bonding. nih.gov
The carbonyl (C=O) group of the lactam is a strong IR absorber and is predicted to show an intense stretching band, typically in the range of 1720-1680 cm⁻¹. The exact position of this peak is highly sensitive to the local molecular environment, particularly hydrogen bonding. Intermolecular hydrogen bonding between the N-H groups (as donors) and the carbonyl oxygen (as an acceptor) would lead to a downward shift (redshift) in the frequency of the C=O stretching vibration. nih.govmdpi.com
The imidazole ring itself possesses several characteristic vibrational modes. The C=N and C=C stretching vibrations within the ring are expected to appear in the 1650-1450 cm⁻¹ region. C-N stretching vibrations are typically found in the 1350-1200 cm⁻¹ range. researchgate.net The gem-dimethyl groups at the C5 position will contribute characteristic C-H stretching vibrations (symmetric and asymmetric) just below 3000 cm⁻¹ and bending vibrations (e.g., scissoring and rocking) in the 1470-1365 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the polar C=O and N-H groups give strong IR signals, the less polar C=C and C-C bonds of the molecular backbone often produce more intense Raman scattering peaks. Therefore, Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the imidazole ring.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3400 - 3200 | Medium-Strong | Weak-Medium |
| Ring Amine (-NH-) | Stretching | 3300 - 3100 (Broad) | Medium | Weak |
| Carbonyl (C=O) | Stretching | 1720 - 1680 | Strong | Medium |
| Amino (-NH₂) | Bending (Scissoring) | 1650 - 1580 | Medium-Strong | Weak |
| Ring (C=N, C=C) | Stretching | 1650 - 1450 | Medium-Strong | Strong |
| Methyl (-CH₃) | Asymmetric & Symmetric Stretching | 2980 - 2870 | Medium | Medium-Strong |
| Methyl (-CH₃) | Bending | 1470 - 1365 | Medium | Medium |
| Ring (C-N) | Stretching | 1350 - 1200 | Strong | Weak-Medium |
Advanced Microscopy Techniques for Morphological and Surface Characterization
Advanced microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are indispensable for characterizing the morphological and surface properties of chemical compounds in their solid state. While specific studies applying these techniques to this compound have not been reported, their potential applications for this compound can be outlined based on established analytical methodologies. acs.orgmdpi.com
Scanning Electron Microscopy (SEM) would be employed to visualize the micromorphology of the compound in its crystalline or powdered form. SEM analysis provides high-resolution images of the sample's surface, revealing key characteristics such as:
Crystal Habit: The external shape and symmetry of the crystals.
Surface Topography: The texture and features on the particle surfaces, such as smoothness, roughness, or the presence of defects.
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. For this compound, TEM could potentially be used to:
Nanoscale Morphology: Characterize the shape and size of nanoparticles or nanostructures if the compound is prepared in such a form.
Crystallinity: High-resolution TEM (HR-TEM) can visualize crystal lattices, allowing for the identification of crystalline domains and defects within the structure.
Atomic Force Microscopy (AFM) is a surface-sensitive technique that can provide three-dimensional topographical information at the nanoscale with very high resolution. AFM would be useful for:
Surface Roughness: Quantitatively measuring the roughness of crystal faces or the surface of a thin film of the compound.
Step Heights and Defects: Visualizing atomic or molecular steps on a crystal surface and identifying dislocations or other surface defects.
The application of these techniques would be highly relevant for quality control in a manufacturing setting, for studying polymorphism, and for understanding the physical properties of the compound when formulated into solid dosage forms. A comprehensive morphological analysis using these methods would provide crucial information linking the material's microscopic features to its macroscopic behavior.
Theoretical and Computational Chemistry Studies on 4 Amino 5,5 Dimethyl 1h Imidazol 2 One
Quantum Mechanical Calculations of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide information about electron distribution, molecular orbital energies, and thermodynamic stability.
Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. acs.orgorientjchem.org DFT calculations can predict a wide range of ground-state properties for 4-amino-5,5-dimethyl-1H-imidazol-2-one.
DFT methods are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For instance, a hypothetical DFT study on this compound might yield the geometric parameters shown in Table 1. These calculations would likely be performed using a functional such as B3LYP with a basis set like 6-31G(d). tandfonline.com
Table 1: Hypothetical Optimized Geometrical Parameters for this compound from a DFT Calculation.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2=O | 1.23 Å |
| C4-N(amino) | 1.36 Å | |
| N1-C5 | 1.48 Å | |
| C5-C(CH3) | 1.54 Å | |
| Bond Angle | N1-C2-N3 | 108.5° |
| C4-C5-N1 | 102.0° | |
| Dihedral Angle | H-N-C4-C5 | 180.0° (planar amino group) |
Furthermore, DFT provides insights into the electronic structure through the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.2 | Primarily located on the amino group and the imidazole (B134444) ring π-system. |
| LUMO | -1.5 | Primarily located on the C=O and C=N bonds of the imidazole ring. |
| HOMO-LUMO Gap | 4.7 | Suggests moderate chemical reactivity. |
Ab Initio Methods for Excited State Properties and Spectroscopic Predictions
While DFT is powerful for ground-state properties, ab initio methods, such as Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI), are often employed to study excited states and predict spectroscopic properties. tandfonline.com These methods can calculate the energies of electronic transitions, which correspond to the absorption of light in UV-Visible spectroscopy.
For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption. Such predictions are invaluable for interpreting experimental spectra.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule is crucial for its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For flexible molecules, a potential energy surface (PES) map can be generated to visualize the energy of the molecule as a function of one or more dihedral angles. researchgate.net
While the imidazole ring itself is rigid, the amino and methyl groups of this compound can exhibit different orientations. A relaxed PES scan, where specific dihedral angles are systematically varied and the rest of the molecule's geometry is optimized at each step, can identify the most stable conformers (energy minima) and the transition states for their interconversion. researchgate.net For example, a PES map could be generated by rotating the C-N bond of the amino group and one of the C-C bonds of a methyl group.
Computational Elucidation of Reaction Mechanisms and Transition State Characterization
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect them.
Reaction Pathway Energetics and Rate Constant Predictions
For a proposed reaction involving this compound, computational methods can be used to calculate the energies of all species along the reaction coordinate. The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡), a key determinant of the reaction rate.
Transition state theory can then be used to estimate the reaction rate constant (k) from the calculated activation energy and vibrational frequencies. This allows for a quantitative prediction of how fast a reaction will proceed under given conditions.
Solvent Effects on Reactivity via Implicit and Explicit Solvation Models
Reactions are typically carried out in a solvent, which can have a significant impact on reactivity. Computational models can account for solvent effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In these models, a number of individual solvent molecules are included in the calculation along with the solute. nih.gov This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.
For reactions of this compound, the choice of solvent could influence the stability of charged intermediates or transition states. For example, a polar solvent would be expected to stabilize a polar transition state, thereby lowering the activation energy and increasing the reaction rate. Computational studies incorporating solvation models can quantify these effects. acs.org
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique can provide profound insights into the intermolecular interactions and aggregation behavior of this compound in various environments. By simulating the system at an atomistic level, researchers can observe how molecules of the compound interact with each other and with solvent molecules, revealing the driving forces behind bulk properties.
A typical MD simulation for this compound would involve placing a number of these molecules in a simulation box, often filled with a solvent like water, to observe their behavior under defined temperature and pressure conditions. The primary interactions governing its behavior would be hydrogen bonds, stemming from the amino group (-NH2), the amide-like nitrogen (-NH-), and the carbonyl group (C=O). These groups can act as both hydrogen bond donors and acceptors, suggesting a high potential for self-association and the formation of aggregates.
Simulations could elucidate the preferred orientation of interacting molecules, the average number of hydrogen bonds per molecule, and the lifetime of these bonds. The results can be analyzed through various metrics, such as radial distribution functions (RDFs), which describe how the density of surrounding molecules varies as a function of distance from a reference molecule. Peaks in the RDF would indicate stable interaction shells, providing evidence of aggregation. The data generated from such simulations are crucial for understanding the compound's solubility, crystal packing, and potential interactions in a biological context. nih.gov
Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water
| Parameter | Description | Hypothetical Value | Implication |
| Average H-Bonds (solute-solute) | The average number of hydrogen bonds formed between molecules of the compound. | 2.1 | Suggests strong self-association and a tendency to form dimers or small aggregates. |
| Average H-Bonds (solute-water) | The average number of hydrogen bonds formed between the compound and water molecules. | 3.5 | Indicates good interaction with the solvent, influencing solubility. |
| First Peak of g(r) for N-H···O=C | The distance corresponding to the highest probability of finding the carbonyl oxygen of one molecule near the N-H group of another. | 2.9 Å | Represents the characteristic length of a primary intermolecular hydrogen bond, indicating a specific mode of aggregation. |
| Coordination Number | The number of nearest neighbors around a central molecule, integrated from the RDF. | 1.8 | Suggests that molecules are most commonly found in dimer-like configurations in this simulated environment. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from MD simulations. Actual values would depend on the specific simulation parameters and force field used.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting the spectroscopic properties of molecules. researchgate.netresearchgate.net These theoretical calculations can provide valuable information about a molecule's structure and electronic environment, which can then be compared with experimental data for validation. researchgate.net For this compound, DFT calculations could be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
Theoretical NMR chemical shifts (¹H and ¹³C) are calculated by determining the magnetic shielding tensors for each nucleus. researchgate.net These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra. A strong correlation between the predicted and measured chemical shifts helps to confirm the proposed molecular structure and assign specific signals to individual atoms.
Similarly, theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the N-H, C=O, or C-N bonds. These predictions, though often systematically overestimated, can be scaled by an appropriate factor to achieve excellent agreement with experimental FT-IR spectra, aiding in the interpretation of complex spectral regions. researchgate.net
The validation of computational predictions against experimental results is a critical step. researchgate.net A good match between the theoretical and experimental data provides confidence in the accuracy of the computational model, which can then be used to predict other properties that may be difficult to measure experimentally.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value (DFT/B3LYP/6-311G) | Hypothetical Experimental Value | Assignment |
| ¹H NMR Chemical Shift (ppm) | 7.15 | 7.10 | N-H (ring) |
| 5.80 | 5.75 | -NH₂ | |
| 1.45 | 1.42 | -CH₃ | |
| ¹³C NMR Chemical Shift (ppm) | 175.2 | 174.8 | C=O |
| 158.9 | 158.5 | C-NH₂ | |
| 60.1 | 59.8 | C(CH₃)₂ | |
| 25.3 | 25.1 | -CH₃ | |
| IR Frequency (cm⁻¹) | 3450 (scaled) | 3445 | N-H Stretch (amine) |
| 3310 (scaled) | 3305 | N-H Stretch (ring) | |
| 1695 (scaled) | 1690 | C=O Stretch |
Note: The values in this table are for illustrative purposes to demonstrate the process of validating computational data. They are not based on published experimental or computational results for this specific molecule.
Derivatization and Functionalization Strategies for 4 Amino 5,5 Dimethyl 1h Imidazol 2 One
Chemical Modifications at the 4-amino Group
The primary amino group at the C4 position of 4-amino-5,5-dimethyl-1H-imidazol-2-one serves as a versatile handle for a variety of chemical transformations. These include acylation, sulfonylation, alkylation, arylation, and the formation of imines, each providing a pathway to new classes of compounds.
Acylation Reactions: The acylation of the 4-amino group is a common strategy to introduce carbonyl functionalities. This reaction typically involves the treatment of the parent compound with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. The base is necessary to neutralize the acid byproduct and to facilitate the nucleophilic attack of the amino group. While specific examples for this compound are not extensively documented, the acylation of amino groups on heterocyclic systems is a well-established transformation. For instance, the acylation of imidazolidine-2-thione with various acyl chlorides has been reported to yield mono- and di-acylated products, demonstrating the reactivity of nitrogen nucleophiles in such ring systems. nih.govnih.gov This suggests that the 4-amino group of the target compound would readily undergo acylation under similar conditions.
A general scheme for the acylation of this compound is presented below:
Reactants: this compound, Acylating agent (e.g., R-COCl, (R-CO)₂O)
Conditions: A suitable base (e.g., pyridine (B92270), triethylamine) in an inert solvent (e.g., dichloromethane, tetrahydrofuran).
Product: N-(5,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)amide derivative.
Sulfonylation Reactions: Similar to acylation, sulfonylation introduces a sulfonyl group to the amino function, yielding sulfonamides. This is typically achieved by reacting the amino compound with a sulfonyl chloride in the presence of a base. The resulting sulfonamides are known for their distinct chemical properties and biological activities. The synthesis of sulfonamide analogues of 4(5)-aminoimidazole-5(4)-carboxamide (AICA) has been reported, indicating that aminoimidazoles can be successfully sulfonylated. nih.gov
A representative sulfonylation reaction is as follows:
Reactants: this compound, Sulfonylating agent (e.g., R-SO₂Cl)
Conditions: A base such as pyridine or an aqueous solution of sodium bicarbonate.
Product: N-(5,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)sulfonamide derivative.
| Reagent Type | General Product Structure | Potential Reagents |
| Acyl Chloride | N-acylated derivative | Acetyl chloride, Benzoyl chloride |
| Anhydride | N-acylated derivative | Acetic anhydride, Trifluoroacetic anhydride |
| Sulfonyl Chloride | N-sulfonylated derivative | Methanesulfonyl chloride, p-Toluenesulfonyl chloride |
Alkylation: The introduction of alkyl groups to the 4-amino moiety can be accomplished through nucleophilic substitution reactions with alkyl halides or reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate followed by in-situ reduction, offers a more controlled approach to mono-alkylation. While specific protocols for this compound are scarce, methods for the N-alkylation of various amines are well-established and could be adapted. rsc.org
Arylation: The formation of a carbon-nitrogen bond between an aryl group and the 4-amino substituent can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the amine with an aryl halide or triflate. Copper-catalyzed N-arylation of imidazoles has been shown to be effective under mild conditions. acs.orgorganic-chemistry.org
| Reaction Type | Catalyst/Reagents | Potential Substrates |
| Alkylation | Alkyl halide, Base | Methyl iodide, Benzyl bromide |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Formaldehyde, Acetone (B3395972) |
| Arylation | Pd or Cu catalyst, Aryl halide, Base | Phenyl iodide, 4-Chlorobromobenzene |
The reaction of the primary 4-amino group with aldehydes or ketones under acidic or basic catalysis leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com The formation of imine derivatives of various amino-substituted heterocyclic compounds has been widely reported. nih.gov
The general reaction for imine formation is as follows:
Reactants: this compound, Aldehyde or Ketone (e.g., R-CHO, R₂C=O)
Conditions: Catalytic amount of acid (e.g., acetic acid) or base, often with azeotropic removal of water.
Product: (E/Z)-4-(alkylideneamino)-5,5-dimethyl-1H-imidazol-2-one derivative.
These imine derivatives can serve as versatile intermediates for further synthetic transformations, such as reduction to secondary amines or participation in cycloaddition reactions.
| Carbonyl Compound | Product Type | Reaction Conditions |
| Benzaldehyde | N-benzylidene derivative | Acetic acid, reflux in toluene |
| Acetone | N-isopropylidene derivative | Catalytic p-toluenesulfonic acid |
| Cyclohexanone | N-cyclohexylidene derivative | Dean-Stark apparatus |
Synthesis of Structurally Related Analogues and Homologs
The synthesis of analogues and homologs of this compound can be approached through various strategies common in heterocyclic chemistry. While specific literature on the synthesis of this exact compound is limited, methods for preparing structurally similar imidazol-2-ones and imidazol-4-ones provide a foundation for potential synthetic routes. These methods often involve the cyclization of open-chain precursors containing the necessary nitrogen and carbon framework.
One common approach to constructing the imidazolone (B8795221) core is through the condensation of α-amino amides with a carbonyl source. For instance, the reaction of an α,α-disubstituted α-amino amide with phosgene (B1210022) or a phosgene equivalent could theoretically yield the desired 4-amino-5,5-disubstituted-1H-imidazol-2-one skeleton. The gem-dimethyl substitution at the 5-position would originate from an α-aminoisobutyramide precursor.
Another versatile strategy involves the reaction of propargylic ureas. Base-catalyzed intramolecular hydroamidation of propargylic ureas has been shown to produce imidazolidin-2-ones and imidazol-2-ones. acs.orgresearchgate.net By selecting a propargylic amine with gem-dimethyl substitution alpha to the alkyne, and subsequent reaction with an appropriate isocyanate, a precursor could be formed that, upon cyclization, yields the target imidazol-2-one.
Furthermore, the synthesis of related (4H)-imidazol-4-ones often involves the condensation of α-amino esters with reagents like cyanamides or guanidines. nih.gov While this leads to a different isomer (the imidazol-4-one), modifications of this approach or rearrangement strategies could potentially be explored to access the imidazol-2-one scaffold. The conversion of a thiohydantoin to a 2-aminoimidazol-4-one, for example, demonstrates the feasibility of transforming related heterocyclic systems. nih.gov
The table below summarizes general synthetic strategies that could be adapted for the synthesis of this compound analogues, based on literature for related compounds.
| Precursor Type | Reagents & Conditions | Resulting Core Structure | Reference |
| α-Amino amide | Acid derivative, coupling agent, then cyclizing agent (e.g., NaOH) | Imidazol-4-one | nih.gov |
| Propargylic urea (B33335) | Base catalyst (e.g., BEMP) in acetonitrile (B52724) at room temperature | Imidazolidin-2-one or Imidazol-2-one | acs.orgresearchgate.net |
| (2,2-Diethoxyethyl)ureas | Acid catalyst, C-nucleophile | 4-Substituted imidazolidin-2-one | mdpi.com |
| 5-Amino-1,2,3-triazoles | Acid-mediated denitrogenative transformation | Functionalized 1H-imidazoles | mdpi.com |
Polymerization and Supramolecular Assembly Applications
The potential for this compound to be used as a monomer in polymerization or as a building block in supramolecular assemblies stems from its inherent functional groups: the amino group and the imidazolone ring, which contains N-H and carbonyl functionalities capable of hydrogen bonding.
Polymerization:
Supramolecular Assembly:
The imidazol-2-one core is well-suited for forming predictable, hydrogen-bonded supramolecular structures. The N-H donors and the carbonyl oxygen acceptor can participate in self-assembly to form dimers, tapes, or more complex networks. The amino group provides an additional site for hydrogen bonding, potentially leading to more intricate and robust assemblies. The formation of supramolecular complexes is a well-documented feature of the imidazole (B134444) ring, which can engage in various non-covalent interactions including hydrogen bonds, π-π stacking, and coordination with metal ions. nih.gov These interactions are fundamental to the structure and function of many biological systems and are increasingly harnessed in materials science for the design of functional supramolecular architectures.
The table below outlines the potential interactions and resulting structures when this compound is used in supramolecular chemistry.
| Interacting Groups | Type of Interaction | Potential Supramolecular Structure |
| Imidazolone N-H and C=O | Hydrogen Bonding | Dimers, linear tapes, sheets |
| Amino group N-H and Carbonyl O | Hydrogen Bonding | Inter- and intramolecular H-bonds |
| Imidazole Ring | π-π Stacking | Stacked columnar structures |
| Amino and Imidazole N-atoms | Coordination | Metal-organic frameworks (MOFs) |
Applications of 4 Amino 5,5 Dimethyl 1h Imidazol 2 One in Advanced Chemical Technologies
Utility as a Versatile Chemical Intermediate in Complex Organic Synthesis
While the imidazol-2-one core is a valuable scaffold in medicinal chemistry and the synthesis of natural products, there are no specific examples in the literature that describe the use of 4-amino-5,5-dimethyl-1H-imidazol-2-one as a versatile chemical intermediate. mdpi.comacs.org The synthesis of various substituted imidazol-2-ones and imidazolidin-2-ones is well-documented, highlighting the importance of this class of compounds as building blocks. nih.govmdpi.com These synthetic routes often involve the cyclization of urea (B33335) derivatives or the carbonylation of diamines. mdpi.comresearchgate.net However, the subsequent use of this compound to build more complex molecular architectures is not reported.
Applications in Advanced Analytical Chemistry
Extensive searches of scientific literature and chemical databases have revealed no documented applications of This compound in the field of advanced analytical chemistry, specifically as a derivatizing agent or as a component of stationary phases for chromatography. While the broader class of imidazole-containing compounds has been investigated for various roles in analytical separations, including as ligands in affinity chromatography or as components of chiral stationary phases, there is no specific information available for the title compound.
Use as a Derivatizing Agent
Derivatizing agents are employed in analytical chemistry to modify an analyte to enhance its detection or separation. This often involves improving its volatility for gas chromatography or its spectrophotometric or fluorometric properties for liquid chromatography. There is no evidence in published research to suggest that This compound has been utilized for this purpose. The chemical structure of the compound, possessing a primary amino group, could theoretically allow it to react with analytes containing suitable functional groups. However, no studies detailing such reactions, the properties of the resulting derivatives, or their application in analytical methods have been found.
Use as a Component of Stationary Phases
Stationary phases are a critical component of chromatographic systems, responsible for the separation of components in a mixture. The properties of the stationary phase dictate the selectivity of the separation. Chiral stationary phases, in particular, are used for the separation of enantiomers. While imidazole (B134444) derivatives have been used in the synthesis of specialized stationary phases, there are no available research findings that describe the incorporation of This compound into a stationary phase material for any form of chromatography, including high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Due to the lack of research in this area, no data tables or detailed research findings on the performance of This compound in these analytical applications can be provided.
Challenges and Future Research Directions for 4 Amino 5,5 Dimethyl 1h Imidazol 2 One
Addressing Synthetic Efficiency and Scalability Challenges
The development of efficient and scalable synthetic routes to 4-amino-5,5-dimethyl-1H-imidazol-2-one is a primary challenge. While general methods for imidazol-2-one synthesis exist, such as the carbonylation of 1,2-diamines or the intramolecular hydroamidation of propargylic ureas, their applicability to this sterically hindered scaffold has not been established. mdpi.comacs.org
Future research should focus on:
Exploring Novel Cyclization Strategies: Investigating alternative cyclization methods that are tolerant of the steric bulk imposed by the gem-dimethyl group is essential. nih.gov This could include metal-catalyzed diamination of appropriately substituted alkenes or ring-expansion reactions of other heterocyclic systems. mdpi.com
Process Intensification and Scalability: Current laboratory-scale syntheses for related imidazolones often involve multiple steps, harsh reagents, and complex purification procedures. nih.gov A significant future goal is the development of a streamlined, one-pot, or domino reaction sequence amenable to large-scale production. tubitak.gov.tr This would involve minimizing waste, avoiding toxic reagents, and designing a process that is both economically and environmentally sustainable.
| Research Goal | Associated Challenge | Potential Approach |
| Efficient Synthesis | Steric hindrance from gem-dimethyl group. | Development of novel catalysts and reaction conditions tolerant of steric bulk. |
| Scalability | Multi-step procedures with low overall yield. | Designing one-pot or domino reactions; sourcing cost-effective starting materials. |
| Green Chemistry | Use of hazardous reagents and solvents. | Microwave-assisted synthesis; use of eco-friendly solvents and catalysts. tubitak.gov.tr |
Exploration of Uncharted Reactivity Pathways and Mechanistic Insights
The reactivity of this compound is largely uncharted territory. The interplay between the nucleophilic amino group, the amide-like imidazol-2-one core, and the electron-donating dimethyl groups could lead to novel chemical transformations.
Key areas for future investigation include:
Tautomeric Behavior: While the C5-dimethyl substitution prevents tautomerization at that position, the potential for amino-imino and keto-enol tautomerism involving the C4-amino group and the C2-carbonyl remains. nih.gov Understanding the predominant tautomeric form in different environments is crucial as it governs the molecule's reactivity and intermolecular interactions. acs.org
Site-Selective Reactions: The molecule possesses multiple reactive sites: the exocyclic amino group and the two ring nitrogens (N1 and N3). A major challenge is to understand and control the regioselectivity of reactions such as alkylation, acylation, and electrophilic substitution.
Mechanistic Studies: There is a complete lack of mechanistic understanding for reactions involving this compound. Future work should employ kinetic studies and computational modeling to elucidate reaction pathways, identify intermediates, and understand the electronic effects of the gem-dimethyl group on the imidazolone (B8795221) ring's reactivity. acs.orgresearchgate.net
Development of Novel and Highly Selective Derivatization Strategies
The ability to selectively modify the structure of this compound is paramount for exploring its potential applications, particularly in medicinal chemistry. The development of a chemical "toolbox" for its derivatization is a critical future direction.
Priorities for research should include:
Selective N-Functionalization: Developing protocols for the selective functionalization of the exocyclic C4-amino group in the presence of the two endocyclic nitrogen atoms is a significant challenge. nih.govresearchgate.net This will likely require careful selection of protecting groups, reagents, and reaction conditions to achieve high selectivity.
C-H Functionalization: While the C5 position is blocked, modern C-H activation strategies could potentially be explored for functionalizing the N-H bonds of the imidazole (B134444) ring, offering a direct route to novel derivatives without pre-functionalization.
Library Synthesis: Once selective derivatization methods are established, the next step will be their application in parallel synthesis to generate libraries of novel analogues. These libraries would be invaluable for systematic structure-activity relationship (SAR) studies in drug discovery programs.
Expanding Applications in Emerging Chemical Fields and Advanced Technologies
The imidazole core is a privileged structure in medicinal chemistry and a versatile component in materials science. nih.govmdpi.comresearchgate.net this compound represents a novel, unexplored scaffold that could find applications in numerous advanced fields.
Future research should explore its potential as:
A Scaffold for Bioactive Molecules: The imidazol-2-one motif is found in compounds with potential antitumor and other therapeutic activities. nih.gov The introduction of the gem-dimethyl group can enhance metabolic stability and modulate lipophilicity, which are often desirable properties for drug candidates. Future work should involve synthesizing and screening derivatives for a wide range of biological activities, including as enzyme inhibitors or receptor modulators. nih.govmdpi.com
Building Blocks for Advanced Materials: Imidazole-containing polymers and materials have applications due to their unique electronic and hydrogen-bonding properties. researchgate.net This compound could serve as a novel monomer for the synthesis of functional polymers, or as a ligand for the development of new metal-organic frameworks (MOFs) or catalysts.
Probes and Sensors: The inherent fluorescence of some imidazole derivatives suggests that functionalized versions of this compound could be developed as chemical sensors or biological probes. nih.gov
Integration of State-of-the-Art Computational and Experimental Methodologies for Comprehensive Understanding
A synergistic approach combining computational chemistry and advanced experimental techniques will be essential for a deep and comprehensive understanding of this compound.
Future directions should emphasize:
Computational Modeling: Density Functional Theory (DFT) and other computational methods should be employed to predict molecular geometry, analyze electronic structure, investigate tautomeric stability, and model reaction mechanisms. nih.govresearchgate.netresearchgate.net These theoretical studies can guide experimental design and help rationalize observed results. nih.gov
Advanced Spectroscopic Analysis: A thorough characterization using modern spectroscopic techniques is needed. This includes multi-nuclear 1D and 2D Nuclear Magnetic Resonance (NMR) to confirm structure and study dynamics in solution, and FT-IR spectroscopy to probe bonding environments. nih.govnih.gov
Crystallographic Studies: Obtaining single-crystal X-ray diffraction data is a high priority. This would provide unambiguous confirmation of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This experimental data is invaluable for validating and refining computational models.
| Methodology | Objective | Expected Outcome |
| Density Functional Theory (DFT) | Predict structure, stability, and reactivity. | Insights into tautomerism, reaction barriers, and spectroscopic properties. mtu.edu |
| X-ray Crystallography | Determine solid-state molecular structure. | Unambiguous structural confirmation and analysis of intermolecular forces. |
| Advanced NMR Spectroscopy | Elucidate structure and dynamics in solution. | Detailed structural assignment and information on conformational preferences. |
By systematically addressing these challenges and pursuing these research directions, the scientific community can fully characterize the fundamental properties of this compound and pave the way for its application in innovative chemical technologies.
Q & A
Q. What are the common synthetic routes for 4-amino-5,5-dimethyl-1H-imidazol-2-one, and how are reaction conditions optimized?
- Methodological Answer: A base-promoted synthesis using amidines and ketones under transition-metal-free conditions is a key route for imidazolone derivatives. For example, substrates like ethyl or aryl ketones react with amidines in the presence of a base (e.g., KOH) to form spiro-fused imidazolones. Optimization involves varying substituents (e.g., alkyl or aryl groups) and reaction time. Yields range from 61% to 86%, with longer alkyl chains (e.g., n-C₄H₉) often improving yields due to reduced steric hindrance . Solvent choice (e.g., DMSO or ethanol) and temperature (80–100°C) are critical for minimizing side reactions.
Q. How is this compound characterized structurally?
- Methodological Answer: Structural confirmation employs spectroscopic and crystallographic techniques:
- NMR : and NMR identify proton environments and carbon frameworks, with imidazolone NH peaks typically appearing at δ 10–12 ppm.
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters (e.g., a = 7.50 Å, b = 29.03 Å) resolve bond lengths and angles, confirming the planar imidazolone ring and substituent orientations .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of imidazolone derivatives?
- Methodological Answer: Discrepancies in biological data (e.g., antifungal vs. inactive results) require systematic analysis:
- Metabolic Profiling : Use LC-MS to identify metabolites (e.g., hydroxylation or demethylation products) that may alter activity. For example, in PKR-173 (a related triazole), five metabolites were detected via Agilent 1260 HPLC and Q-TOF MS .
- Structure-Activity Relationship (SAR) : Compare substituent effects. Bulky groups (e.g., spirocyclic moieties) may enhance antifungal activity by improving membrane penetration, as seen in (E)-5-[1-(2-oxo-1-oxaspiro[4,5]dec-3-en-3-yl)ethylidene] derivatives .
- Dose-Response Studies : Validate activity thresholds using in vitro assays (e.g., MIC values against Candida spp.) to rule out false negatives from suboptimal concentrations.
Q. How can computational methods guide the design of imidazolone-based therapeutics?
- Methodological Answer:
- Molecular Docking : Screen derivatives against target proteins (e.g., fungal CYP51) using software like AutoDock Vina. Prioritize compounds with strong binding affinities (<−8 kcal/mol) and complementary interactions (e.g., hydrogen bonds with active-site residues).
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys predict feasible routes for novel derivatives (e.g., introducing sulfonyl or fluorinated groups) .
- ADMET Prediction : Use SwissADME or pkCSM to assess pharmacokinetics (e.g., serum half-life, logP) early in development. For instance, imidazolones with t₁/₂ <1 hour (as in PKR-173) may require prodrug modifications .
Q. What advanced techniques validate the stability of this compound under physiological conditions?
- Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-UV at 254 nm over 24–72 hours.
- Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and oxidizers (H₂O₂) to identify degradation products. LC-MS/MS characterizes major impurities (e.g., oxidation at the amino group).
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C suggests solid-state stability) .
Methodological Tables
Q. Table 1. Optimization of Imidazolone Synthesis (Adapted from )
| Entry | Substrate (R₂) | Product | Yield (%) |
|---|---|---|---|
| 1 | C₂H₅ | 3s | 68 |
| 4 | n-C₄H₉ | 3v | 80 |
| 11 | Ph | 3ac | 85 |
Key Insight : Aryl groups (e.g., Ph) yield higher efficiency due to resonance stabilization of intermediates.
Table 2. Pharmacokinetic Parameters of a Related Imidazolone Derivative (PKR-173)
| Parameter | Value |
|---|---|
| Cₘₐₓ | 279.67 µg/mL |
| t₁/₂ | 0.32 hours |
| AUC₀–∞ | 150.90 µg·h/mL |
| CL | 6.62 L/h/kg |
Note : Short t₁/₂ necessitates formulation strategies (e.g., sustained-release matrices).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
